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Introduction
JZL195 is a potent and selective dual inhibitor of two key enzymes responsible for the

degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol

lipase (MAGL).[1][2] By inhibiting both FAAH and MAGL, JZL195 effectively elevates the levels

of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in vivo.

[1][3] This modulation of the endocannabinoid system has shown significant therapeutic

potential in preclinical animal models, particularly in the context of inflammatory and

neuropathic pain.[1][4][5] These application notes provide a comprehensive overview of the use

of JZL195 in animal models, including its mechanism of action, experimental protocols, and key

quantitative data.

Mechanism of Action
JZL195 exerts its effects by preventing the breakdown of the endocannabinoids AEA and 2-AG.

FAAH is the primary enzyme responsible for the hydrolysis of AEA, while MAGL is the main

enzyme for 2-AG degradation.[1][6] The simultaneous inhibition of both enzymes by JZL195

leads to a significant and sustained increase in the concentrations of both AEA and 2-AG in the

brain and peripheral tissues.[1][3] These endocannabinoids then act on cannabinoid receptors,

primarily CB1 and CB2, to produce a range of physiological effects, including analgesia.[4] The

dual-inhibition approach of JZL195 appears to offer a broader spectrum of activity compared to

selective inhibitors of either FAAH or MAGL alone.[1][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15611257?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://en.wikipedia.org/wiki/JZL195
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://www.pnas.org/doi/10.1073/pnas.0909411106
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813387/
https://pubmed.ncbi.nlm.nih.gov/26398331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://pubmed.ncbi.nlm.nih.gov/19918051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://www.pnas.org/doi/10.1073/pnas.0909411106
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://pubmed.ncbi.nlm.nih.gov/19918051/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway
The signaling pathway initiated by JZL195 administration is centered on the enhancement of

the endocannabinoid system. The increased levels of AEA and 2-AG lead to the activation of

presynaptic CB1 receptors, which typically results in the inhibition of neurotransmitter release.

Activation of CB2 receptors, primarily found on immune cells, is associated with anti-

inflammatory effects.
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JZL195 mechanism of action.

Data Presentation
The following tables summarize quantitative data from key studies utilizing JZL195 in rodent

models.

Table 1: In Vivo Efficacy of JZL195 in Murine Pain Models
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Animal
Model

Species Pain Assay
JZL195
Dose
(mg/kg, i.p.)

Outcome Reference

Inflammatory

Pain (CFA-

induced)

Mouse
Mechanical

Allodynia
10, 20

Dose-

dependent

reduction in

paw

withdrawal

threshold

[1]

Inflammatory

Pain (CFA-

induced)

Mouse
Thermal

Hyperalgesia
10, 20

Dose-

dependent

increase in

paw

withdrawal

latency

[1]

Neuropathic

Pain (CCI)
Mouse

Mechanical

Allodynia
3, 10, 18

Dose-

dependent

reversal of

mechanical

allodynia

[4]

Neuropathic

Pain (CCI)
Mouse

Cold

Allodynia
3, 10, 18

Dose-

dependent

reduction in

cold allodynia

[4]

Migraine-like

Pain (NTG-

induced)

Rat
Orofacial

Formalin Test
3

Reduction in

nocifensive

behavior

[7]

Table 2: Pharmacodynamic Effects of JZL195 on Endocannabinoid Levels in Mouse Brain
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JZL195 Dose
(mg/kg, i.p.)

Time Post-
Injection

Brain
Anandamide
(AEA) Level

Brain 2-
Arachidonoylg
lycerol (2-AG)
Level

Reference

20 4 hours ~10-fold increase ~10-fold increase [1]

3 - 20 4 hours
Dose-dependent

increase

Dose-dependent

increase
[3]

Table 3: Behavioral Side Effects of JZL195 in Mice

Behavioral Assay
JZL195 Dose
(mg/kg, i.p.)

Observed Effect Reference

Catalepsy (Bar Test) >10
Increased latency to

descend
[1][4]

Hypomotility (Open

Field)
>10

Reduced distance

traveled
[1][4]

Motor Incoordination

(Rotarod)
>10

Reduced latency to

fall
[4]

Experimental Protocols
Detailed methodologies for key experiments involving JZL195 are provided below.

Protocol 1: Assessment of JZL195 in a Murine Model of
Inflammatory Pain
This protocol is adapted from studies investigating the anti-allodynic and anti-hyperalgesic

effects of JZL195.

1. Animal Model:

Species: Male C57BL/6 mice.
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Induction of Inflammation: Intraplantar injection of Complete Freund's Adjuvant (CFA) into the

hind paw.

2. JZL195 Administration:

Formulation: Dissolve JZL195 in a vehicle such as a mixture of ethanol, emulphor, and

saline.

Route of Administration: Intraperitoneal (i.p.) injection.

Dosage: A dose-response study is recommended (e.g., 3, 10, 20 mg/kg).

Timing: Administer JZL195 typically 24 hours after CFA injection.

3. Behavioral Testing:

Mechanical Allodynia: Assessed using von Frey filaments. Measure the paw withdrawal

threshold in response to filament application.

Thermal Hyperalgesia: Assessed using a plantar test apparatus (e.g., Hargreaves test).

Measure the paw withdrawal latency in response to a radiant heat source.

Timing: Behavioral testing is typically performed 1-2 hours after JZL195 administration.

4. Data Analysis:

Compare paw withdrawal thresholds and latencies between vehicle-treated and JZL195-

treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
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Workflow for inflammatory pain model.

Protocol 2: Evaluation of JZL195 in a Murine Model of
Neuropathic Pain
This protocol is based on studies using the chronic constriction injury (CCI) model.
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1. Animal Model:

Species: Male C57BL/6 mice.

Induction of Neuropathy: Chronic Constriction Injury (CCI) of the sciatic nerve.

2. JZL195 Administration:

Formulation: As described in Protocol 1.

Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

Dosage: A dose-response study is recommended (e.g., 3, 10, 18 mg/kg).

Timing: Administer JZL195 after the development of neuropathic pain (e.g., 7 days post-CCI

surgery).

3. Behavioral Testing:

Mechanical Allodynia: Assessed using von Frey filaments.

Cold Allodynia: Assessed by applying a drop of acetone to the paw and measuring the

duration of the response.

Timing: Behavioral testing is typically performed 1-2 hours after JZL195 administration.

4. Data Analysis:

Compare paw withdrawal thresholds and acetone response durations between vehicle-

treated and JZL195-treated groups.
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Workflow for neuropathic pain model.

Concluding Remarks
JZL195 represents a valuable pharmacological tool for investigating the role of the

endocannabinoid system in various physiological and pathological processes. Its dual inhibitory

action on FAAH and MAGL provides a robust method for augmenting endocannabinoid
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signaling in vivo. The provided protocols and data serve as a guide for researchers and drug

development professionals in designing and interpreting studies utilizing JZL195 in animal

models of pain and inflammation. Careful consideration of dose-response relationships and

potential behavioral side effects is crucial for the successful application of this compound in

preclinical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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